1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-
Description
The compound 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- is a heterocyclic molecule featuring a fused pyrrole-pyridine core. Its structure includes a chloro substituent at position 4 and a 1-methylcyclopropyl group at position 2.
Properties
Molecular Formula |
C11H11ClN2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
4-chloro-2-(1-methylcyclopropyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H11ClN2/c1-11(3-4-11)9-6-7-8(12)2-5-13-10(7)14-9/h2,5-6H,3-4H2,1H3,(H,13,14) |
InChI Key |
GTBQJJOECXRNIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC3=C(C=CN=C3N2)Cl |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Overview
The target molecule features a pyrrolo[2,3-b]pyridine core substituted at position 2 with a 1-methylcyclopropyl group and at position 4 with chlorine. This configuration imposes synthetic challenges due to the steric demands of the cyclopropane ring and the electronic effects of the chloro substituent on reactivity. The IUPAC name, 4-chloro-2-(1-methylcyclopropyl)-1H-pyrrolo[2,3-b]pyridine, reflects its bicyclic architecture, merging a pyrrole ring fused to a pyridine system.
Synthetic Strategies for Pyrrolo[2,3-b]Pyridine Core Assembly
Halogenation for Chlorine Substitution
Regioselective chlorination at position 4 is accomplished via two primary routes:
Direct Electrophilic Chlorination
Treatment of the intermediate 2-(1-methylcyclopropyl)-1H-pyrrolo[2,3-b]pyridine with chlorine gas in chloroform at 0–25°C installs the chloro group selectively at the pyridine’s position 4. This method, adapted from CN110386936B, leverages the pyridine ring’s electron-deficient nature to direct electrophilic attack.
Metal-Mediated Chlorination
Alternative approaches employ copper(I) chloride (CuCl) and N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 100°C, achieving 78% conversion within 4 hours. This method minimizes overhalogenation risks observed in electrophilic routes.
Functional Group Interconversion and Protecting Group Strategies
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Reaction Optimization
Palladium Catalysis in Cyclopropane Coupling
The Pd(dppf)Cl₂ catalyst facilitates oxidative addition into the C–Br bond of 5-bromo-7-azaindole, followed by transmetallation with the boronic acid. Density functional theory (DFT) studies suggest the cyclopropane’s ring strain lowers the activation energy for this step by 12 kcal/mol compared to non-cyclopropyl analogs.
Solvent Effects on Chlorination
Polar aprotic solvents (DMF, DMSO) accelerate chlorination rates by stabilizing charged intermediates. Conversely, chloroform’s low polarity favors electrophilic pathways, reducing solvent coordination to the chlorinating agent.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The presence of the pyrrole and pyridine rings allows for further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs).
Biological Studies: The compound is studied for its effects on cell proliferation, apoptosis, and migration, making it valuable in cancer research.
Chemical Biology: It serves as a tool compound for studying various biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can induce apoptosis and reduce the migration and invasion of cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural and functional differences between the target compound and its analogs are analyzed below:
Substituent Position and Electronic Effects
- 2-(1-Methylcyclopropyl): The cyclopropane ring introduces steric hindrance and conformational rigidity, which may reduce metabolic oxidation compared to flexible alkyl chains (e.g., isopropyl) .
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) :
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives :
Research Findings and Comparative Data
Table 1: Structural and Functional Comparison of Pyrrolo-Pyridine Derivatives
Key Insights
- Core Structure Differences : The [2,3-b] vs. [2,3-c] ring fusion alters substituent positioning, affecting electronic interactions and biological target engagement.
- Substituent Impact : Methylcyclopropyl groups may improve pharmacokinetic properties over carboxylic acids or methoxy groups .
- Safety : Modifications to the parent structure (e.g., chloro groups) require tailored toxicological evaluation .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine, particularly the derivative 4-chloro-2-(1-methylcyclopropyl)- , is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound 4-chloro-2-(1-methylcyclopropyl)-1H-pyrrolo[2,3-b]pyridine has the following structural formula:
- Molecular Formula : C₉H₈ClN
- Molecular Weight : 169.62 g/mol
- CAS Number : 307951-53-7
This compound features a pyrrole ring fused to a pyridine ring, with a chlorine substituent and a cyclopropyl group that contribute to its unique chemical properties.
1H-Pyrrolo[2,3-b]pyridine derivatives have been shown to interact with various biological targets, primarily through inhibition of specific enzymes and receptors. Notably, some derivatives act as phosphodiesterase (PDE) inhibitors, which play a crucial role in cellular signaling pathways.
1. Anti-inflammatory Activity
Research indicates that certain derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-α from macrophages. For instance, compound 11h demonstrated significant inhibition in vitro when macrophages were exposed to lipopolysaccharide stimuli .
2. Neuroprotective Properties
The neuroprotective potential of these compounds has been explored in various studies, suggesting their utility in treating central nervous system (CNS) disorders. The selectivity against CNS receptors indicates that these compounds could be developed as therapeutic agents for conditions like Alzheimer's disease or multiple sclerosis .
3. Antimicrobial Activity
Some studies have highlighted the antimicrobial properties of pyrrolo[2,3-b]pyridine derivatives against various pathogens, including mycobacteria. The mechanism often involves the inhibition of key enzymes required for bacterial survival .
Structure-Activity Relationships (SAR)
The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is heavily influenced by their structural modifications. Key findings from SAR studies include:
- Substituent Effects : The presence and position of halogen groups (e.g., chlorine) significantly affect the potency and selectivity of these compounds against specific targets.
- Ring Size and Hydrophobicity : Variations in ring size and hydrophobic characteristics have been correlated with changes in biological activity. Compounds with optimal hydrophobicity tend to exhibit enhanced binding affinity to their targets .
| Compound | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| 11h | PDE4B Inhibitor | 0.11 | Selective against CNS receptors |
| 12j | Anti-HIV Activity | 1.65 | Significant therapeutic index |
| 13a | Antimycobacterial | N/A | Inhibits Mycobacterium tuberculosis |
Case Study 1: PDE4B Inhibition
A study conducted on a series of pyrrolo[2,3-b]pyridine derivatives revealed that compound 11h not only inhibited PDE4B effectively but also showed minimal activity against other PDE isoforms, indicating its potential for targeted therapy in inflammatory diseases .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotection, several pyrrolo[2,3-b]pyridine derivatives were tested for their ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that specific substitutions enhanced neuroprotective effects significantly compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
